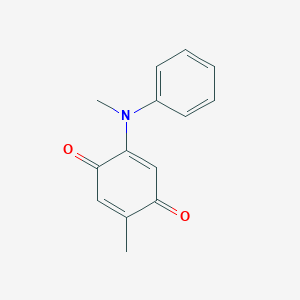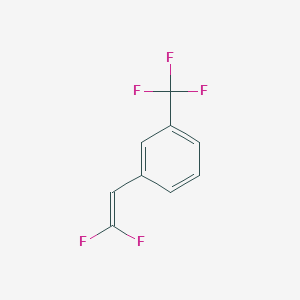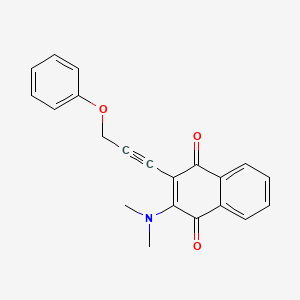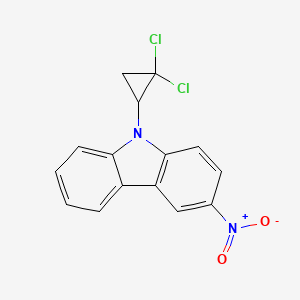![molecular formula C16H16O B14364200 1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one CAS No. 96187-83-6](/img/structure/B14364200.png)
1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as propanoyl chloride) and an aromatic compound (such as 4’-methylbiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways depend on the biological context and the nature of the target molecules.
Similar Compounds:
4-Methylbiphenyl: A simpler biphenyl derivative with a single methyl group.
1-(4-Methoxyphenyl)propan-1-one: A structurally related compound with a methoxy group instead of a methyl group.
Uniqueness: 1-(4’-Methyl[1,1’-biphenyl]-4-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a biphenyl core and a propanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
| 96187-83-6 | |
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C16H16O/c1-3-16(17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
BHERFKMECXQBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/no-structure.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)






